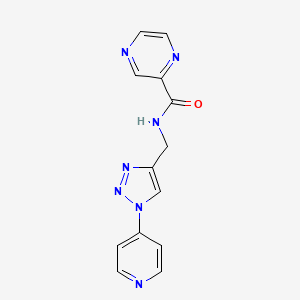

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings . The pyrazine and pyridine rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The 1,2,3-triazole ring is also aromatic.Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Heterocyclic Chemistry

Research on enaminones has demonstrated their utility as building blocks for synthesizing a range of substituted pyrazoles with potential antitumor and antimicrobial activities. These compounds, through various reactions, can yield substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. This research highlights the compound's role in creating molecules with significant biological activities (Riyadh, 2011).

Antiviral Activities

A novel route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored for their remarkable antiavian influenza virus activity. Among the synthesized compounds, some have shown significant antiviral activities against the H5N1 strain, demonstrating the potential of such compounds in antiviral research (Hebishy et al., 2020).

Antimicrobial and Antifungal Activities

Research on the synthesis of new thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety has identified compounds with pronounced antimicrobial activity. This demonstrates the compound's relevance in developing new antimicrobial agents (Bhuiyan et al., 2006).

Synthesis and Structural Analysis

The crystal structure of a metal–organic framework (MOF) incorporating the compound has been reported, showcasing its utility in constructing complex structures with potential applications in catalysis, gas storage, and separation technologies (Cati & Stoeckli-Evans, 2014).

Material Science Applications

Derivatives of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide have been explored for their application in material science, particularly in the synthesis of electroconductive polymers and as intermediates in pharmaceuticals, highlighting the compound's versatility beyond biological activities (Higasio & Shoji, 2001).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases .

Mode of Action

The exact mode of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide It is likely that it interacts with its targets, possibly tyrosine kinases, leading to changes in their activity .

Biochemical Pathways

The biochemical pathways affected by N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide It is plausible that it impacts pathways related to the function of its potential targets, such as tyrosine kinases .

Result of Action

The molecular and cellular effects of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Eigenschaften

IUPAC Name |

N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N7O/c21-13(12-8-15-5-6-16-12)17-7-10-9-20(19-18-10)11-1-3-14-4-2-11/h1-6,8-9H,7H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBZVJQTHCIWLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=C(N=N2)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide](/img/structure/B2710106.png)

![2-[[(4-Methyl-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B2710108.png)

![N-(2-methoxy-5-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2710110.png)

![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone](/img/structure/B2710112.png)

![N-(Thiophen-2-YL)-4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidine-1-carboxamide](/img/structure/B2710120.png)

![N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2710122.png)

![1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2710123.png)

![N-(3,4-dimethylphenyl)-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2710124.png)

![2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2710126.png)

![6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2710128.png)